molecular formula C8H8N2O4 B172588 (4-Nitropyridin-2-yl)methyl acetate CAS No. 131747-32-5

(4-Nitropyridin-2-yl)methyl acetate

Cat. No.: B172588
CAS No.: 131747-32-5
M. Wt: 196.16 g/mol
InChI Key: ZMMYZZKCVSFJJI-UHFFFAOYSA-N
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Description

(4-Nitropyridin-2-yl)methyl acetate is an organic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol . This compound is characterized by the presence of a nitro group attached to the pyridine ring, which is further connected to a methyl acetate group. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

(4-Nitropyridin-2-yl)methyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Future Directions

The continuous flow methodology was used to minimize the accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product . This suggests that future research could focus on improving the safety and efficiency of the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitropyridin-2-yl)methyl acetate typically involves the reaction of 4-nitropyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Nitropyridin-2-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield (4-aminopyridin-2-yl)methyl acetate .

Mechanism of Action

The mechanism of action of (4-Nitropyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-Nitropyridin-3-yl)methyl acetate
  • (4-Nitropyridin-2-yl)ethyl acetate
  • (4-Nitropyridin-2-yl)methyl benzoate

Uniqueness

(4-Nitropyridin-2-yl)methyl acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its nitro group and pyridine ring make it a versatile compound for various chemical reactions and research applications .

Properties

IUPAC Name

(4-nitropyridin-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-6(11)14-5-7-4-8(10(12)13)2-3-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMYZZKCVSFJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=NC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To acetic anhydride (60 mL, 0.635 mol) at 110° C. under a nitrogen atmosphere was added 2-methyl-4-nitro-pyridin-1-ol (15)(17.1 g, 111 mmol) portionwise over 1 minute. After approximately 2 minutes the solution began to darken and heating maintained at 100-120° C. for 30 minutes and then allowed to cool to 80° C. Ethanol (60 mL) was added and the solution was concentrated under vacuum; residue slurried in water (140 mL) and the mixture neutralised with NaHCO3 (ca. 40 g). The aqueous liquor was extracted with ethyl acetate (4×100 mL, combined extracts washed with brine (2×100 mL, dried over Na2SO4, concentrated in vacuo to a crude oil. The material was subjected to flash chromatography eluent hexane:TBME (2:1). A brown oil was isolated, single peak in LC-MS analysis, (6.44 g 30%); m/z (LC-MS, ESP), RT=3.65 mins, (M+H) 197.
Quantity
60 mL
Type
reactant
Reaction Step One
Name
2-methyl-4-nitro-pyridin-1-ol
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

200 mL of acetic anhydride was heated to 100° C., followed by gradual addition of 2-methyl-4-nitropyridine N-oxide (25.0 g, 162 mmol). After the addition, the mixture was gradually heated, and was kept at 130° C. for 20 minutes. Then, the reaction mixture was cooled to 80° C., followed by dropwise addition of 200 mL of ethanol to stop the reaction.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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